molecular formula C12H12ClF2NO B2921190 2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one CAS No. 2411262-05-8

2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one

Cat. No. B2921190
M. Wt: 259.68
InChI Key: HXEIECHMLUQHQU-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Fluoromodafinil, and it is a derivative of Modafinil, a well-known wakefulness-promoting drug. Fluoromodafinil has been found to have similar effects to Modafinil, but with a higher potency and longer duration of action.

Mechanism Of Action

The exact mechanism of action of Fluoromodafinil is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters, such as dopamine, norepinephrine, and histamine, in the brain. These neurotransmitters play a crucial role in regulating wakefulness and alertness.

Biochemical And Physiological Effects

Fluoromodafinil has been found to have several biochemical and physiological effects. It has been shown to increase wakefulness, alertness, and cognitive performance in both animals and humans. It has also been found to have a low potential for abuse and addiction, making it a safer alternative to other wakefulness-promoting drugs.

Advantages And Limitations For Lab Experiments

Fluoromodafinil has several advantages for use in lab experiments. It has a higher potency and longer duration of action than Modafinil, making it more effective in promoting wakefulness and alertness. It also has a lower potential for abuse and addiction, making it a safer alternative to other wakefulness-promoting drugs. However, one limitation is that it is a synthetic compound, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the study of Fluoromodafinil. One potential direction is to investigate its potential applications in the treatment of other sleep disorders, such as idiopathic hypersomnia and restless leg syndrome. Another direction is to study its effects on cognitive performance in healthy individuals and those with cognitive impairments, such as Alzheimer's disease and attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand the mechanism of action of Fluoromodafinil and its potential long-term effects.

Synthesis Methods

The synthesis of 2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one involves several steps. The first step is the synthesis of 2-fluoro-2-phenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 3-fluoroazetidine to produce the intermediate product. This intermediate is then reacted with chloroacetone to produce 2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one.

Scientific Research Applications

Fluoromodafinil has been extensively studied for its potential applications in various fields, including medicine, neuroscience, and cognitive enhancement. It has been found to have wakefulness-promoting effects, similar to Modafinil, but with a higher potency and longer duration of action. This makes it a potential candidate for the treatment of sleep disorders, such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder.

properties

IUPAC Name

2-chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF2NO/c1-8(13)11(17)16-6-12(15,7-16)9-4-2-3-5-10(9)14/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEIECHMLUQHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)(C2=CC=CC=C2F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one

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